

Lack of Reproducible Experimental Data for 1-Phenyl-3H-2-benzazepine

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Compound of Interest

Compound Name: 1-Phenyl-3H-2-benzazepine

Cat. No.: B15472723

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Following a comprehensive search of available scientific literature, no specific experimental data, including synthesis protocols or biological evaluations, could be found for the compound **1-Phenyl-3H-2-benzazepine**. This prevents a direct comparison of its experimental reproducibility and performance against other alternatives.

However, the broader class of benzazepine derivatives is a well-studied area of medicinal chemistry, with numerous compounds synthesized and evaluated for a range of biological activities. This guide provides a comparative overview of the synthesis and biological activities of selected, well-characterized benzazepine derivatives to offer insights into the experimental landscape of this important class of compounds.

Comparison of Synthetic Methodologies for Benzazepine Derivatives

The synthesis of the benzazepine core can be achieved through various strategies, each with its own advantages and limitations regarding yield, stereoselectivity, and substrate scope. Below is a comparison of two distinct catalytic systems for the synthesis of 2-benzazepine and 1-benzazepine derivatives.



| Methodology | Catalyst/Reage nts | Key Features | Products | Reference |
|--|--|--|---|-----------|
| Divergent Synthesis of 2- Benzazepine Derivatives | Nickel-Catalysis with Bidentate or Tridentate Ligands | Ligand-controlled tunable cyclization allows for the synthesis of different 2-benzazepine frameworks from common starting materials. | 2-Benzazepin-5- ones, Benzo[c]pyrano[2,3-e]azepines, and 2- Benzazepin-3- ones | [1] |
| Asymmetric Synthesis of 1- Benzazepine Derivatives | Copper- Catalyzed Intramolecular Reductive Cyclization | Involves tandem chemo-, regio-, and enantioselective hydrocupration and asymmetric cyclization to yield enantioenriched products. | 2,3-substituted- 1-benzazepine derivatives | [2] |

Experimental Protocol: Nickel-Catalyzed Divergent Synthesis of 2-Benzazepine Derivatives

This protocol describes a ligand-controlled nickel-catalyzed tunable cyclization for the synthesis of various 2-benzazepine frameworks. The choice of a bidentate or tridentate ligand directs the reaction towards different products.[1]

Materials:

- Aryl halides
- Amide precursors

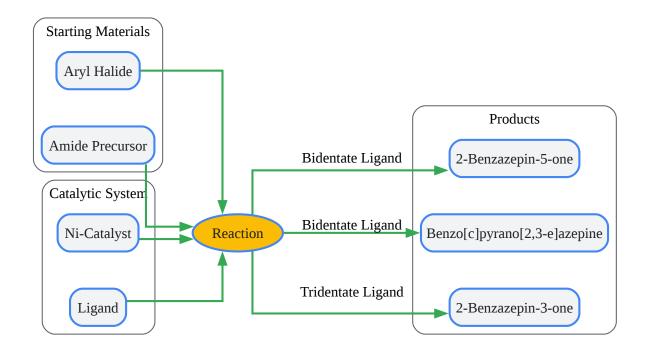


- Nickel catalyst
- Bidentate or Tridentate ligand
- Solvent (e.g., anhydrous toluene)
- Reducing agent (e.g., triethylsilane)

Procedure:

- In a glovebox, a reaction vessel is charged with the nickel catalyst, the chosen ligand (bidentate for 2-benzazepin-5-ones/benzo[c]pyrano[2,3-e]azepines or tridentate for 2-benzazepin-3-ones), the aryl halide, and the amide precursor.
- Anhydrous solvent is added, and the mixture is stirred at room temperature to ensure homogeneity.
- The reducing agent is added, and the reaction vessel is sealed and heated to the specified temperature for the required duration.
- Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired 2benzazepine derivative.





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Fig. 1: Ni-Catalyzed Divergent Synthesis Workflow.

Experimental Protocol: Asymmetric Synthesis of 1-Benzazepine Derivatives

This protocol outlines the copper-catalyzed intramolecular reductive cyclization for the enantioselective synthesis of 1-benzazepine derivatives.[2]

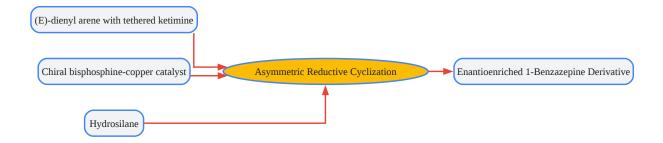
Materials:

- (E)-dienyl arene with a tethered ketimine
- · Chiral bisphosphine-copper catalyst
- Hydrosilane (e.g., (EtO)2MeSiH)
- Solvent (e.g., THF)



Procedure:

- A solution of the chiral bisphosphine ligand and the copper catalyst in the solvent is prepared
 in a reaction vessel under an inert atmosphere.
- The (E)-dienyl arene substrate is added to the catalyst solution.
- The hydrosilane is added dropwise to the reaction mixture at a controlled temperature.
- The reaction is stirred at the specified temperature until completion, as monitored by TLC or LC-MS.
- The reaction is quenched, and the product is extracted with an appropriate organic solvent.
- The combined organic layers are dried, concentrated, and the residue is purified by flash chromatography to yield the enantioenriched 1-benzazepine derivative.



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Fig. 2: Asymmetric Synthesis of 1-Benzazepines.

Biological Activities of Benzazepine Derivatives

Benzazepine derivatives have been investigated for a wide range of pharmacological activities. Below is a summary of the biological activities of two different classes of benzazepine derivatives.



| Compound Class | Target/Activity | Key Findings | Reference |
|--|------------------------------|---|-----------|
| Pyrazino[2,1-a] [3]benzazepine derivatives | Anthelmintic (cestocidal) | Several derivatives showed high activity in an in vitro Taenia crassiceps screen. Epsiprantel was selected for further development. | [3] |
| Indolo[2,3-d] [4]benzazepine-6(5H)- one scaffold | Anticancer (potential) | These compounds are isomers of paullones, which are known inhibitors of cyclindependent kinases (Cdks) and tubulin polymerase. | [4] |

This comparative guide highlights the synthetic versatility and diverse biological potential within the benzazepine class of compounds. While direct experimental data for **1-Phenyl-3H-2-benzazepine** is currently unavailable, the methodologies and findings presented for related derivatives provide a valuable framework for future research and development in this area.

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